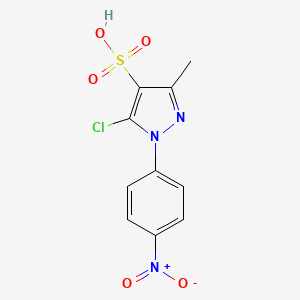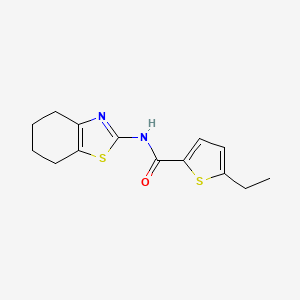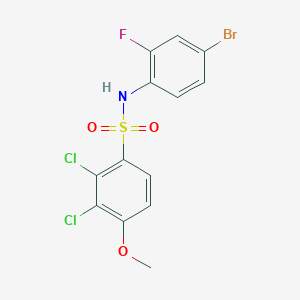![molecular formula C19H29N3O3 B4693956 3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acrylamide](/img/structure/B4693956.png)
3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acrylamide
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is a member of the acrylamide family and is known to exhibit potent biological activity.
Mecanismo De Acción
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acrylamide is not fully understood. However, it is believed that the compound exerts its effects by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acrylamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). The compound has also been shown to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acrylamide in lab experiments is its potent biological activity. The compound has been shown to exhibit a range of effects in various animal models, making it a promising candidate for further research. However, one of the main limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to exhibit toxic effects at high doses, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acrylamide. One potential direction is to further investigate the compound's mechanism of action and its effects on various neurotransmitter systems in the brain. Another potential direction is to investigate the compound's potential as a therapeutic agent for various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. Additionally, future research could focus on developing safer and more effective derivatives of the compound with reduced toxicity.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acrylamide has been extensively studied for its potential as a therapeutic agent. The compound has been shown to exhibit potent antipsychotic, antidepressant, and anxiolytic effects. The compound has also been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-21-11-13-22(14-12-21)10-4-9-20-19(23)8-6-16-5-7-17(24-2)18(15-16)25-3/h5-8,15H,4,9-14H2,1-3H3,(H,20,23)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQDWOJGUHTBTL-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4693876.png)


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4693905.png)

![8-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4693920.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-4H-1,2,4-triazol-4-ylcyclohexanecarboxamide](/img/structure/B4693925.png)
![2-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4693926.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenylprolinamide](/img/structure/B4693944.png)

![2-chloro-4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4693961.png)
![2-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4693966.png)
![ethyl (2-{[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B4693974.png)
